أحماض أمينية L-ألفا
L-α-Amino acids are a class of amino acids that possess an α-carbon atom bonded to the amine group (NH₂) and the carboxylic acid group (COOH), with the hydrogen atom and the side chain (R-group) attached to the same carbon. These amino acids play crucial roles in biological processes, particularly as building blocks for proteins. The L-stereoisomer is the most common form found in natural proteins, whereas D-α-amino acids are less prevalent but still occur in certain peptide structures.
The α-carbon of L-α-amino acids is asymmetric (except glycine), meaning it can exist in two enantiomeric forms—L and D. However, only the L-forms are incorporated into polypeptides by living organisms through a process known as protein synthesis. Each L-α-amino acid has unique properties determined by its side chain (R-group), which influences its solubility, acidity, basicity, and reactivity.
Common applications of L-α-amino acids include pharmaceuticals, food additives, nutritional supplements, and as building blocks in the development of synthetic peptides. Their high purity and well-defined structure make them essential components in various biochemical research and industrial processes.

هيكل | الاسم الكيميائي | CAS | وسط |
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Lysine | 25104-18-1 | C6H14N2O2 |
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L-Serine, acetate(ester), homopolymer (9CI) | 25248-96-8 | C5H9NO4 |
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H-Lys(Me)2-OH Hydrochloride | 2259-86-1 | C8H18N2O2 |
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O-Phospho-DL-threonine | 27530-80-9 | C4H10NO6P |
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3-Pyridinepropanoicacid,-alpha--amino-1,6-dihydro-6-oxo-,(-alpha-S)-(9CI) | 140681-92-1 | C8H10N2O3 |
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1H-Indole-2-carboxylicacid, 2,3,5,6-tetrahydro-5,6-dioxo-, (2S)- | 89762-39-0 | C9H7NO4 |
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[S-(E)]-2-amino-4-(2-aminoethoxy)-3-butenoic acid | 49669-74-1 | C6H12N2O3 |
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Homocysteine | 454-28-4 | C4H9NO2S |
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(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid | 4382-31-4 | C6H11NO3 |
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| 53696-70-1 | C10H16N2O2 |
الوثائق ذات الصلة
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
الموردين الموصى بهم
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Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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上海贤鼎生物科技有限公司Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Enjia Trading Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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